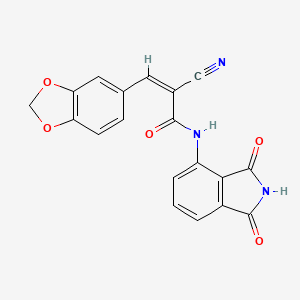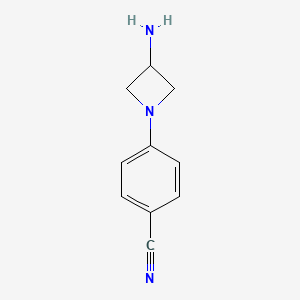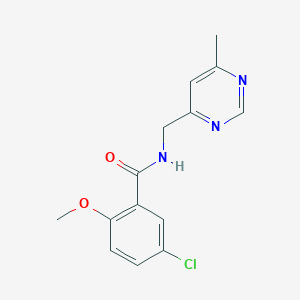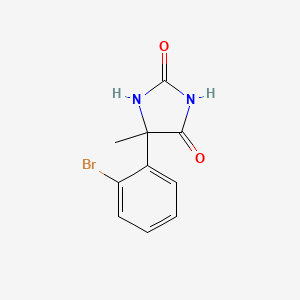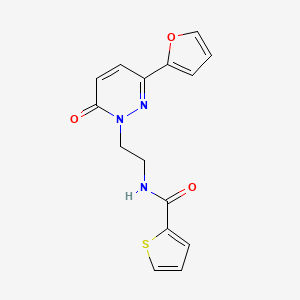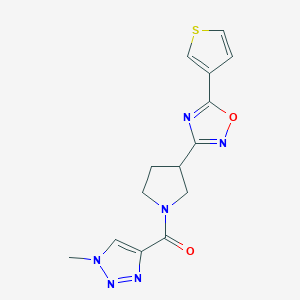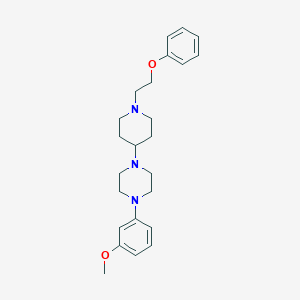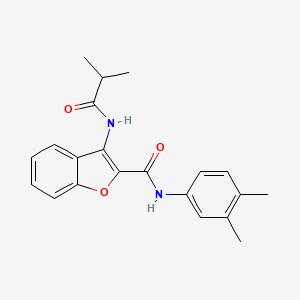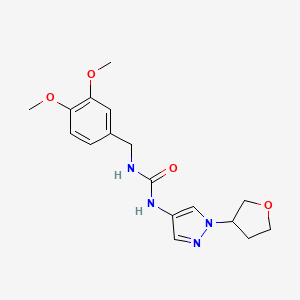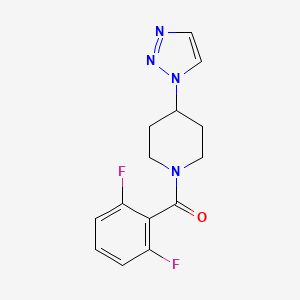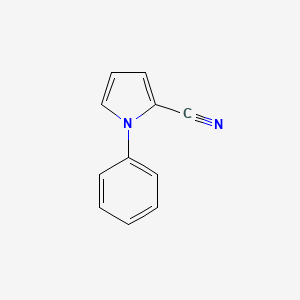
1-Phenyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis
The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Phenyl-1H-pyrrole-2-carbonitrile derivatives demonstrate significant potential as corrosion inhibitors. Studies have shown that certain derivatives, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, effectively inhibit mild steel corrosion in acidic environments, particularly hydrochloric acid. These compounds act by adsorbing onto the metal surface, and their efficiency increases with concentration. Theoretical models, such as Monte Carlo simulations, align well with experimental results, confirming the practical applicability of these derivatives in corrosion inhibition (Verma et al., 2015).
Electrochemical Properties
The electrochemical properties of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been extensively studied. Research has highlighted the synthesis of novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole and their electronically intercommunicating iron centers. These compounds exhibit interesting electrochemical characteristics, including reversible one-electron transfer processes and unique reduction potentials, making them potential candidates for electronic applications (Hildebrandt et al., 2011).
Synthesis and Chemical Transformation
The synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives has been a subject of interest due to their versatile applications. Efficient synthesis methods have been developed, such as reactions involving acetylene and acetic anhydride, yielding bifunctional pyrroles. These methods have opened pathways for creating a variety of derivatives, which can be used in different scientific applications, including materials science and pharmaceutical research (Trofimov et al., 2009).
Insecticidal Applications
Some 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been found to have significant insecticidal properties. For example, certain derivatives have shown high efficacy against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of these compounds in developing new, effective insecticides (Abdelhamid et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXPHUWGALEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrrole-2-carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

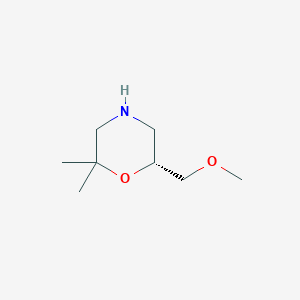
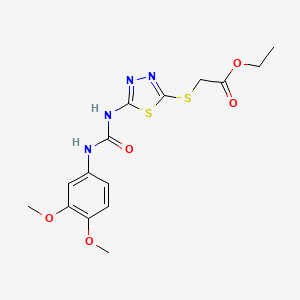
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
